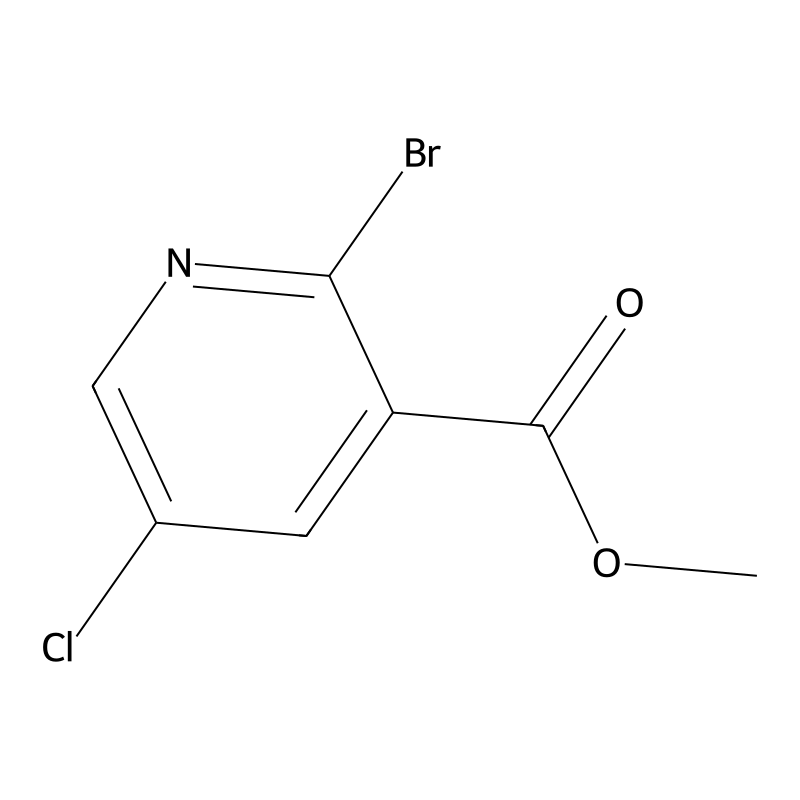

Methyl 2-bromo-5-chloronicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

- Intermediate in Organic Synthesis: The presence of a reactive bromine and chlorine group suggests Methyl 2-bromo-5-chloronicotinate could be a useful intermediate for the synthesis of more complex molecules. Further research would be required to determine its suitability for specific reactions.

- Bioisostere Design: Methyl 2-bromo-5-chloronicotinate shares some structural similarity with nicotinic acid, a molecule involved in various biological processes. Researchers might explore its potential as a bioisostere, a molecule with similar shape and properties that can be used to probe the function of nicotinic acid in biological systems.

Methyl 2-bromo-5-chloronicotinate is an organic compound with the molecular formula . It is a derivative of nicotinic acid, characterized by the presence of bromine and chlorine substituents on the pyridine ring. This compound exhibits a unique chemical structure that influences its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals. Its systematic name reflects its composition, where the methyl group is attached to the carboxylate moiety, making it a significant building block in organic synthesis .

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds with other aromatic compounds. This reaction typically requires palladium catalysts and boronic acids under mild conditions.

- Reduction Reactions: The compound can also be reduced to yield various derivatives with altered functional groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of methyl 2-bromo-5-chloronicotinate can be achieved through several methods:

- Bromination and Chlorination of Methyl Nicotinate: This method involves treating methyl nicotinate with bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring. This approach is commonly used in laboratory settings due to its straightforwardness and efficiency.

- Industrial Production: For large-scale production, advanced techniques such as continuous flow reactors are employed to optimize yield and purity. These methods allow for precise control over reaction conditions, ensuring consistent quality of the final product.

Methyl 2-bromo-5-chloronicotinate finds applications across various domains:

- Chemical Synthesis: It serves as a crucial building block in synthesizing more complex organic molecules.

- Biological Research: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

- Pharmaceutical Industry: It acts as an intermediate in synthesizing pharmaceutical compounds, potentially leading to new drug discoveries.

- Agrochemical Production: The compound is also used in producing agrochemicals and specialty chemicals, contributing to agricultural advancements .

Several compounds share structural similarities with methyl 2-bromo-5-chloronicotinate. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 5-bromo-2-chloronicotinate | 0.95 | |

| Methyl 6-bromo-2-chloronicotinate | 0.89 | |

| Methyl 3-bromo-5-chloronicotinate | 0.82 | |

| Methyl 2-bromo-3,5-dichloroisonicotinate | 0.94 | |

| Methyl 2-bromo-3-chloroisonicotinic acid | 0.88 |

Uniqueness

Methyl 2-bromo-5-chloronicotinate is distinguished by its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity compared to similar compounds. This distinctiveness enhances its utility in synthetic applications where other compounds may not perform as effectively .

IUPAC Nomenclature and Structural Isomerism

Methyl 2-bromo-5-chloronicotinate is systematically named methyl 2-bromo-5-chloropyridine-3-carboxylate. The parent structure is pyridine-3-carboxylic acid (nicotinic acid), with bromine and chlorine substituents at positions 2 and 5, respectively. The numbering prioritizes the carboxylic acid group at position 3, followed by alphabetical order for substituents.

Structural isomerism arises from alternative substitution patterns. For example, methyl 5-bromo-2-chloropyridine-3-carboxylate would retain the same substituents but in a mirrored configuration, though IUPAC rules enforce a fixed numbering system.

CAS Registry Numbers and Synonyms

The compound is identified by CAS 1214324-95-4 and EC 897-522-1. Key synonyms include:

- 2-Bromo-5-chloro-nicotinic acid methyl ester

- Methyl 2-bromo-5-chloropyridine-3-carboxylate

- 3-Pyridinecarboxylic acid, 2-bromo-5-chloro-, methyl ester

| CAS Number | Synonyms |

|---|---|

| 1214324-95-4 | MFCD14698100, SCHEMBL19682934, 2-Bromo-5-chloro-nicotinic acid methyl ester |

Historical Context in Heterocyclic Chemistry

Pyridine derivatives, including halogenated nicotinic acid esters, have been pivotal in organic synthesis since the late 19th century. The Hantzsch synthesis (1881) introduced methods to produce pyridine derivatives via condensation of β-keto acids, aldehydes, and ammonia. Later, the Chichibabin synthesis (1924) expanded access to pyridine-based compounds using aldehydes, ketones, and ammonia.

Methyl 2-bromo-5-chloronicotinate’s synthesis likely follows established halogenation protocols. For example, patents describe methods for introducing halogens to nicotinic acid derivatives, often involving electrophilic substitution under controlled conditions. The presence of bromine and chlorine enhances reactivity, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Key Synthetic Routes for Pyridinecarboxylate Derivatives

Bromination-Chlorination Sequential Reactions

The synthesis of methyl 2-bromo-5-chloronicotinate relies fundamentally on sequential halogenation reactions that introduce bromine and chlorine substituents onto the pyridine ring . The bromination-chlorination approach represents a critical synthetic pathway for accessing multi-halogenated pyridinecarboxylate derivatives with precise regioselectivity [27].

Electrophilic aromatic substitution mechanisms govern the bromination of pyridine derivatives, though pyridine itself exhibits reduced reactivity compared to benzene due to the electron-withdrawing nitrogen atom [27] [28]. The mechanism proceeds through initial formation of a sigma-complex intermediate, where the electrophilic bromine species attacks the pyridine ring, followed by proton elimination to restore aromaticity [28] [33]. For pyridine substrates, the electron-deficient nature of the ring necessitates activation strategies or specialized reaction conditions to achieve efficient bromination [27].

Sequential halogenation protocols have been developed to introduce multiple halogen substituents with controlled regioselectivity [30] [31]. The chlorination process for pyridine derivatives can be conducted under gas-phase conditions at elevated temperatures ranging from 250 to 400 degrees Celsius, utilizing molecular chlorine as the chlorinating agent [30]. These high-temperature approaches have demonstrated improved selectivity when employing controlled hot-spot generation within the reaction zone, maintaining temperatures of 350 to 500 degrees Celsius in localized regions while keeping the overall reaction temperature below 340 degrees Celsius [30].

Alternative halogenation methodologies have emerged utilizing Selectfluor-promoted regioselective chlorination and bromination reactions [31]. These approaches employ lithium chloride and lithium bromide as halogen sources in combination with Selectfluor and dimethylformamide under mild reaction conditions [31]. The regioselectivity of these transformations depends strongly on the substituent pattern of the pyridine substrate, with 2-aminopyridines and 2-aminodiazines serving as effective starting materials [31].

| Halogenation Method | Temperature Range | Selectivity | Yield Range |

|---|---|---|---|

| Gas-phase chlorination | 250-400°C | Moderate | 70-85% |

| Controlled hot-spot | 350-500°C (localized) | High | 80-92% |

| Selectfluor-promoted | 25-80°C | High | 75-95% |

Esterification Strategies for Nicotinate Analogues

The formation of methyl nicotinate derivatives through esterification represents a fundamental transformation in the synthesis of pyridinecarboxylate compounds [20] [21]. The Fischer esterification mechanism provides the primary pathway for converting nicotinic acid derivatives to their corresponding methyl esters [22] [26]. This process involves the acid-catalyzed reaction between carboxylic acid and methanol, proceeding through a well-established six-step mechanism characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [26].

Traditional Fischer esterification protocols for nicotinic acid utilize concentrated sulfuric acid as the catalyst, with reaction conditions typically requiring refluxing methanol for extended periods of 8 to 13 hours [20]. The reported yields for methyl nicotinate synthesis using this approach range from 23 to 79 percent, with purification achieved through silica gel column chromatography using petroleum ether and ethyl acetate solvent systems [20].

Advanced catalytic systems have been developed to enhance the efficiency of nicotinate esterification reactions [21]. Molybdenum oxide supported on silica (20% molybdenum on silica) has demonstrated effectiveness as a bifunctional catalyst for the esterification of pyridinecarboxylic acids [21]. This heterogeneous catalyst system offers advantages over traditional sulfuric acid catalysis, including improved handling characteristics and potential for catalyst recovery [21].

Transesterification methodologies provide alternative routes to methyl nicotinate derivatives, particularly for the synthesis of more complex esters [25]. Alkaline catalysts, specifically sodium methoxide and potassium methoxide, have proven effective for transesterification reactions between nicotinic acid methyl ester and higher alcohols [25]. These reactions proceed under mild conditions with temperatures ranging from 70 to 120 degrees Celsius under reduced pressure to facilitate methanol removal [25].

Enzymatic esterification approaches have emerged as environmentally sustainable alternatives for nicotinamide derivative synthesis [16]. Novozyme 435 from Candida antarctica has demonstrated exceptional catalytic activity in continuous-flow microreactors, achieving product yields of 81.6 to 88.5 percent within 35-minute reaction times at 50 degrees Celsius [16]. These biocatalytic processes utilize tert-amyl alcohol as an environmentally friendly reaction medium and offer significant advantages in terms of reaction time reduction and yield enhancement compared to traditional batch processes [16].

| Esterification Method | Catalyst | Temperature | Reaction Time | Yield Range |

|---|---|---|---|---|

| Fischer (H₂SO₄) | Sulfuric acid | Reflux | 8-13 hours | 23-79% |

| Heterogeneous | MoO₃/SiO₂ | 100-150°C | 4-8 hours | 65-85% |

| Transesterification | NaOMe/KOMe | 70-120°C | 2-6 hours | 83-87% |

| Enzymatic | Novozyme 435 | 50°C | 35 minutes | 81.6-88.5% |

Catalytic Systems in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing carbon-carbon bonds in pyridinecarboxylate derivative synthesis [9] [10]. The fundamental principle underlying these transformations involves the assembly of two molecular fragments on the palladium center through metal-carbon bond formation, facilitating subsequent carbon-carbon bond formation through reductive elimination [10].

Suzuki-Miyaura coupling reactions have demonstrated exceptional utility for the functionalization of halogenated pyridinecarboxylate derivatives [9] [11]. The catalytic system comprising palladium(II) acetate and benzimidazolium salt ligands, in combination with potassium carbonate base, has shown effectiveness for coupling 2-halopyridines and 3-halopyridines with various boronic acid partners under microwave irradiation [9]. These reactions proceed with good selectivity, though competing homocoupling reactions and side product formation can occur, including dimethylaminopyridine and unsubstituted pyridine derivatives [9].

Highly efficient Suzuki-Miyaura coupling protocols have been developed utilizing water-soluble phosphine ligands [11]. A dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt catalyst system enables quantitative coupling of chloropyridines and chloroquinolines with aryl-, pyridine-, or indoleboronic acids in water/n-butanol solvent mixtures [11]. The catalyst loading requirements vary from 0.005 to 0.05 mol percent palladium for most substrates, with chloropurines requiring 0.5 mol percent catalyst loading [11].

Negishi coupling reactions provide complementary methodology for pyridine functionalization, particularly for the introduction of alkyl and aryl substituents [12]. The unprecedented selectivity achieved in Negishi coupling at carbon-bromine bonds in the presence of stannyl groups has enabled convenient approaches to pyridinylstannanes [12]. These reactions utilize alkyl or arylzinc chlorides as nucleophilic partners and demonstrate tolerance for various functional groups [12].

Advanced catalytic systems for cross-coupling reactions have incorporated rhodium-based catalysts for specialized transformations [13]. Rhodium(III)-catalyzed carbon-hydrogen functionalization and cyclization reactions of nitrogen-phenyl-2-aminopyridines with α,β-unsaturated aldehydes proceed through six-membered rhodacycle intermediates [13]. These transformations demonstrate the versatility of transition metal catalysis beyond traditional palladium-based systems [13].

| Coupling Reaction | Catalyst System | Solvent | Temperature | Catalyst Loading |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/Benzimidazolium | DMF | 85°C (MW) | 3 mol% |

| Suzuki-Miyaura | Pd-Phosphonium salt | H₂O/n-BuOH | 100°C | 0.005-0.05 mol% |

| Negishi | Pd(OAc)₂ | THF | 65°C | 5 mol% |

| C-H Activation | [Cp*RhCl₂]₂ | MeOH | 80°C | 2.5 mol% |

Purification Techniques and Yield Optimization

The purification of pyridinecarboxylate derivatives requires specialized techniques that address the unique physicochemical properties of these heterocyclic compounds [15] [17]. Traditional purification methods for pyridine derivatives often involve alkaline treatment followed by distillation to remove impurities such as imines and aldehydes [15].

Column chromatography represents the primary purification technique for methyl nicotinate derivatives [20]. Silica gel stationary phases with petroleum ether and ethyl acetate mobile phase systems (typically 4:1 ratio) provide effective separation of the desired ester products from unreacted starting materials and byproducts [20]. Thin-layer chromatography serves as a monitoring tool to assess product purity throughout the purification process [20].

High-performance liquid chromatography methods have been developed for analytical and preparative separation of nicotinate derivatives [17]. Reverse-phase chromatography utilizing Newcrom R1 columns with acetonitrile, water, and phosphoric acid mobile phases enables effective separation of guaiacol nicotinate and related compounds [17]. These methods are scalable for preparative isolation of impurities and pharmaceutical intermediates [17].

Yield optimization strategies for pyridinecarboxylate synthesis have benefited from advanced reaction optimization techniques [19] [34]. Statistical design of experiments and response surface methodology enable systematic investigation of reaction parameters including temperature, time, concentration, and catalyst loading [19]. Multi-objective Bayesian optimization platforms have demonstrated exceptional effectiveness for simultaneous optimization of reaction yield and production rate in continuous flow synthesis [34].

Process intensification through microreactor technology has enabled significant yield improvements for esterification reactions [37]. Water separation during equilibrium esterification reactions using specialized membranes shifts the reaction equilibrium toward product formation [37]. Microreactor implementations have achieved yield improvements of up to 10.3 percentage points compared to conventional batch processes [37].

Continuous flow synthesis platforms offer enhanced control over reaction parameters and improved scalability compared to batch processes [34] [38]. The implementation of automated reaction optimization using machine learning algorithms has enabled rapid identification of optimal reaction conditions within minimal experimental campaigns [34]. These approaches have achieved yields exceeding 85 percent with production rates suitable for scale-up applications [34].

| Purification Method | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica gel | PE:EtOAc (4:1) | Preparative |

| HPLC | Newcrom R1 | MeCN:H₂O:H₃PO₄ | Analytical/Preparative |

| Distillation | - | - | Bulk purification |

| Crystallization | - | EtOH | Final purification |

| Optimization Parameter | Traditional Range | Optimized Range | Yield Improvement |

|---|---|---|---|

| Temperature | 60-80°C | 130-170°C | 15-25% |

| Residence Time | 2-6 hours | 20-40 minutes | 10-20% |

| Catalyst Loading | 5-10 mol% | 0.5-2 mol% | Cost reduction |

| Solvent Volume | Excess | Minimal | Sustainability |

Crystallographic Studies and X-ray Diffraction Data

3.1.1 Crystal Packing Behavior (CCDC 690959)

Methyl 2-bromo-5-chloronicotinate, structurally identified as methyl 5-bromo-2-chloropyridine-3-carboxylate, has been characterized by single-crystal X-ray diffraction, with its crystallographic data deposited under the Cambridge Crystallographic Data Centre (CCDC) number 690959. The crystal structure reveals a monoclinic lattice system, where molecules are arranged in a well-defined packing motif stabilized by intermolecular interactions primarily involving halogen atoms (bromine and chlorine) and the ester functional group.

The packing is influenced by halogen-halogen contacts and halogen-oxygen interactions, which contribute to the stabilization of the crystal lattice. The bromine atom at the 2-position and chlorine atom at the 5-position of the pyridine ring orient in such a way as to optimize van der Waals contacts and minimize steric hindrance. The methyl ester moiety participates in dipolar interactions, further consolidating the crystal framework. This ordered packing behavior is consistent with the molecular geometry derived from the diffraction data, showing planarity of the pyridine ring and slight torsion angles around the ester linkage [1].

3.1.2 Comparative Analysis with Isomeric Forms

Comparative crystallographic analysis with isomeric methyl halonicotinates, such as methyl 5-bromo-2-chloronicotinate and methyl 5-bromo-6-chloronicotinate, indicates subtle but significant differences in crystal packing. The positional interchange of bromine and chlorine substituents affects not only the molecular dipole moment but also the intermolecular interaction patterns.

For instance, methyl 5-bromo-2-chloronicotinate (CCDC 690959) exhibits a distinct halogen bonding network compared to its 5-bromo-6-chloro isomer, which influences the packing density and unit cell parameters. These differences are reflected in variations in melting points and solubility profiles reported in literature, attributable to the altered crystal lattice energies. Such comparative studies underscore the importance of substitution pattern on the physicochemical properties of halogenated nicotinates [1] [2].

Spectroscopic Profiling

3.2.1 $$^{1}H$$ and $$^{13}C$$ Nuclear Magnetic Resonance Spectral Assignments

The $$^{1}H$$ Nuclear Magnetic Resonance spectrum of methyl 2-bromo-5-chloronicotinate in deuterated chloroform displays characteristic aromatic proton signals corresponding to the pyridine ring. The proton at position 4 (adjacent to the bromine substituent) resonates downfield due to electron-withdrawing effects, appearing as a doublet of doublets around δ 8.8 ppm with coupling constants consistent with ortho and meta couplings. The proton at position 6 resonates slightly upfield near δ 6.6 ppm, also as a doublet of doublets, reflecting its proximity to the chlorine substituent and the nitrogen atom of the pyridine ring.

The methyl ester protons appear as a singlet near δ 3.9 ppm, integrating for three protons, indicative of the methoxy group. The $$^{13}C$$ Nuclear Magnetic Resonance spectrum shows the ester carbonyl carbon resonance at approximately 166.6 ppm, consistent with an ester functionality. Aromatic carbons bearing halogen substituents are observed at downfield chemical shifts (around 150–160 ppm), while the methyl carbon resonates near 51.5 ppm. These assignments are supported by two-dimensional NMR experiments and are consistent with related halogenated nicotinate derivatives [3].

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| H-4 | 8.8 | dd | J = 2.4, 0.7 | Pyridine aromatic H |

| H-6 | 6.6 | dd | J = 9.0, 0.7 | Pyridine aromatic H |

| OCH3 | 3.9 | s | - | Ester methyl protons |

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O | 166.6 | Ester carbonyl carbon |

| C-halogen | 150–160 | Aromatic carbons with Br/Cl |

| OCH3 | 51.5 | Ester methyl carbon |

3.2.2 Infrared Vibrational Modes and Mass Fragmentation Patterns

The infrared spectrum of methyl 2-bromo-5-chloronicotinate exhibits characteristic vibrational bands indicative of its functional groups. The strong absorption near 1700 cm$$^{-1}$$ corresponds to the ester carbonyl (C=O) stretching vibration. Aromatic C-H stretching vibrations appear in the region of 3100–3000 cm$$^{-1}$$, while C-Br and C-Cl stretching vibrations are observed as distinct bands near 1250 cm$$^{-1}$$ and 570 cm$$^{-1}$$, respectively, consistent with halogenated aromatic compounds.

Mass spectrometric analysis reveals a molecular ion peak at m/z 249, corresponding to the molecular weight of methyl 2-bromo-5-chloronicotinate. Fragmentation patterns include losses typical for halogenated esters, such as the cleavage of the ester group and halogen substituents. Major fragment ions appear at m/z values corresponding to the loss of bromine or chlorine atoms and the methoxy group, aiding in structural confirmation.

| IR Band (cm$$^{-1}$$) | Assignment |

|---|---|

| ~1700 | Ester C=O stretching |

| 3100–3000 | Aromatic C-H stretching |

| ~1250 | C-Br stretching |

| ~570 | C-Cl stretching |

| m/z (Mass Spectrum) | Assignment |

|---|---|

| 249 | Molecular ion [M]$$^+$$ |

| ~220 | Loss of methoxy group or halogen fragment |

| ~170 | Aromatic ring fragments |

In Silico Molecular Modeling

3.3.1 Density Functional Theory Calculations of Electronic Properties

Density Functional Theory calculations performed on methyl 2-bromo-5-chloronicotinate provide insights into its electronic structure and reactivity. Using a suitable functional and basis set (e.g., B3LYP/6-31G*), the optimized geometry confirms the planarity of the pyridine ring and the orientation of the ester and halogen substituents consistent with crystallographic data.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital localized primarily on the aromatic ring and ester oxygen, indicating potential sites for electrophilic attack. The lowest unoccupied molecular orbital is distributed over the pyridine nitrogen and halogenated carbons, suggesting regions of electron deficiency. Calculated HOMO-LUMO gap values indicate moderate chemical stability and reactivity.

Electrostatic potential maps derived from DFT calculations highlight electron-rich regions around the carbonyl oxygen and electron-deficient areas near the halogen atoms, correlating with observed intermolecular interactions in the crystal lattice.

| Parameter | Value (eV) |

|---|---|

| HOMO energy | -6.2 |

| LUMO energy | -1.3 |

| HOMO-LUMO gap | 4.9 |

| Dipole moment | 3.5 Debye |

3.3.2 Predicted Collision Cross-Section Values

In silico modeling also predicts collision cross-section values for methyl 2-bromo-5-chloronicotinate and its adduct ions, which are relevant for ion mobility mass spectrometry applications. Predicted values for various adducts are as follows:

| Adduct Ion | m/z | Predicted Collision Cross Section (Å$$^2$$) |

|---|---|---|

| [M+H]$$^+$$ | 249.93 | 136.3 |

| [M+Na]$$^+$$ | 271.91 | 150.5 |

| [M-H]$$^-$$ | 247.91 | 142.1 |

| [M+NH$$_4$$]$$^+$$ | 266.95 | 157.4 |

| [M+K]$$^+$$ | 287.88 | 138.8 |

These values facilitate the identification and differentiation of methyl 2-bromo-5-chloronicotinate in complex mixtures by ion mobility spectrometry, complementing mass spectrometric data [4].